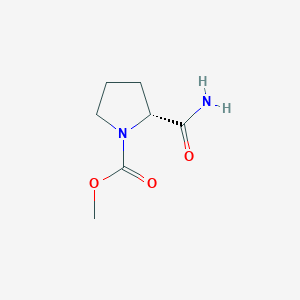![molecular formula C15H20N2O B11761209 5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one](/img/structure/B11761209.png)
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one is a compound with a unique molecular structure, characterized by its bicyclic framework. It is a white to pale yellow solid at room temperature and is stable under standard conditions. This compound is significant in organic synthesis, serving as an intermediate for the synthesis of other compounds with specific biological activities .
Métodos De Preparación
The synthesis of 5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one typically involves organic synthetic routes. The process generally starts with appropriate starting materials and follows a designed sequence of reactions. One common method involves the cyclization of a precursor compound under controlled conditions to form the bicyclic structure. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to study the interactions of bicyclic compounds with biological systems.
Industry: It is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one can be compared with other similar compounds, such as:
1,5-Diazabicyclo[4.3.1]decan-2-one: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
5-Phenyl-1,5-diazabicyclo[4.3.1]decan-2-one: Similar structure but with a phenyl group instead of a benzyl group, which may influence its properties. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties
Propiedades
Fórmula molecular |
C15H20N2O |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
5-benzyl-1,5-diazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-8-10-16(11-13-5-2-1-3-6-13)14-7-4-9-17(15)12-14/h1-3,5-6,14H,4,7-12H2 |
Clave InChI |
PRTGHZLQUKPIRC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(C1)C(=O)CCN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


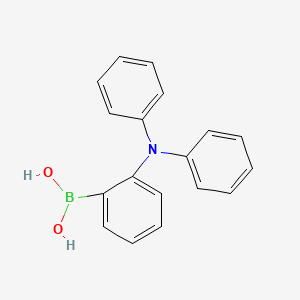

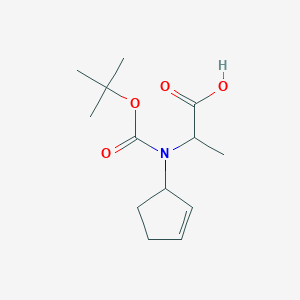
![2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
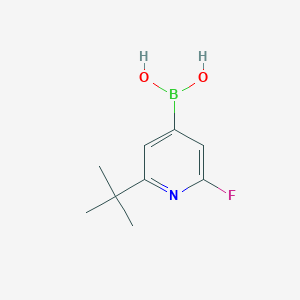
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
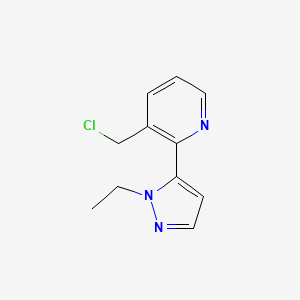
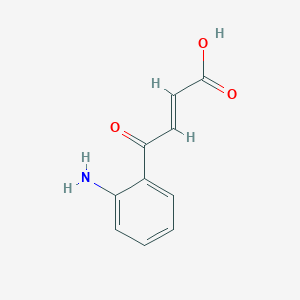
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
![5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)
